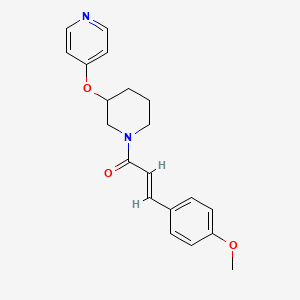
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed as follows:
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.45 g/mol
- IUPAC Name : this compound
This compound features a conjugated enone system, which is often associated with various biological activities, including anti-cancer properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The compound's ability to inhibit cancer cell proliferation is supported by structure-activity relationship (SAR) studies. For instance, derivatives of similar piperidine-based compounds have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) .
IC50 Values
The following table summarizes the IC50 values for related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | HeLa | 10.5 |
| Compound B (similar structure) | MCF-7 | 8.2 |
| (E)-3-(4-methoxyphenyl)-... | Various (in vitro) | TBD |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression : Similar compounds have been documented to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, leading to increased cell death in tumor cells.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes .
Study 1: In Vitro Evaluation
A study conducted on piperidine derivatives revealed that compounds similar to (E)-3-(4-methoxyphenyl)-... demonstrated cytotoxicity against several cancer cell lines, with a notable selectivity for malignant cells over normal cells. The study highlighted the importance of the methoxy group in enhancing bioactivity.
Study 2: In Vivo Studies
In vivo studies using animal models have indicated that administration of similar compounds resulted in significant tumor regression without major toxicity . These findings support the potential therapeutic application of the compound in oncology.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-17-7-4-16(5-8-17)6-9-20(23)22-14-2-3-19(15-22)25-18-10-12-21-13-11-18/h4-13,19H,2-3,14-15H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCLAZOVUIJRJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














